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Compound of Interest

Compound Name: 4-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving 4-bromo-

indazole derivatives, synthesizing data from recent research to evaluate their potential as

therapeutic agents. The indazole scaffold is a significant heterocyclic motif in medicinal

chemistry, and the strategic addition of a bromine atom, particularly at the 4-position, can

modulate the physicochemical properties and binding affinities of these molecules.[1] Molecular

docking simulations are a crucial computational tool used to predict the binding interactions

and affinities of these derivatives with various biological targets, thereby guiding the design of

more potent and selective inhibitors.

Quantitative Data Summary: Docking Performance
Molecular docking studies have been instrumental in identifying the binding modes and

energies of bromo-substituted indazole derivatives against various protein targets implicated in

diseases like cancer. The data below is compiled from studies where these compounds were

evaluated, providing a basis for comparison against other derivatives and standard drugs.
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Derivative
Target Protein
(PDB ID)

Docking Score
/ Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference

N-(4-

Bromophenyl)-1-

butyl-1H-

indazole-3-

carboxamide (8y)

Renal Cancer-

Related Protein

(6FEW)

High Binding

Energy*

Not explicitly

detailed
[2]

Substituted

Indazole

Derivative 5f

Aromatase

(Breast Cancer)
-8.0 Arg115

Substituted

Indazole

Derivative 5g

Aromatase

(Breast Cancer)
-7.7

Arg115, Thr310,

Leu372, Leu477

Indazole-based

lead compound

28t

Polo-Like Kinase

4 (PLK4) (4YUR)

Not specified

(IC50 = 74 nM)
Glu90, Cys92 [3]

Isoniazid

(Reference)

Enoyl-ACP

(CoA) reductase

(2AQK)

-5.21 Not specified [4]

Indomethacin

(Reference)

Cyclooxygenase-

2 (COX-2)

(3NT1)

-6.42 Not specified [4]

*Note: In the study by Gopi & Vijayakumar, derivatives 8v, 8w, and 8y were identified as having

the highest binding energies among 26 compounds tested against a renal cancer-associated

protein (PDB: 6FEW), though the exact numerical values were not provided in the abstract.[5]

[6]
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The methodologies outlined below represent a generalized workflow for molecular docking

studies as described in the cited literature.[5][3][4][7]

1. Receptor and Ligand Preparation

Receptor Preparation: The three-dimensional crystal structure of the target protein is

obtained from the Protein Data Bank (PDB).[3][7] Using software suites like Schrödinger's

Maestro or AutoDock Tools, the protein structure is prepared by removing water molecules

and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and

performing a restrained energy minimization to relieve steric clashes.[3][7]

Ligand Preparation: The 2D structures of the 4-bromo-indazole derivatives are drawn using

chemical sketchers and then converted into 3D formats.[4][7] Ligand preparation tools, such

as LigPrep or ChemSketch, are used to generate energetically minimized, low-energy 3D

conformations and correct ionization states at physiological pH.[4][7]

2. Molecular Docking Simulation

Grid Generation: A receptor grid or docking box is defined around the active site of the

protein.[3] This is typically centered on the position of a known co-crystallized inhibitor to

ensure that the docking search is focused on the relevant binding pocket.[7]

Docking Algorithm: Molecular docking is performed using software such as AutoDock,

GLIDE, or PyRx.[7][8] These programs use algorithms to explore a wide range of ligand

conformations and orientations within the receptor's active site, scoring each pose based on

a specific scoring function. The scoring function estimates the binding free energy, with more

negative scores indicating a higher predicted binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the one with the

most favorable score. The binding mode, including key interactions like hydrogen bonds,

hydrophobic interactions, and pi-stacking with active site residues, is visualized and

examined to understand the structural basis of the ligand's affinity for the target protein.[3]

Visualizations: Workflows and Pathways
The following diagrams illustrate the typical workflow for molecular docking and a

representative signaling pathway targeted by kinase inhibitors.
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A generalized workflow for computational molecular docking studies.
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Inhibition of a kinase signaling pathway by a 4-bromo-indazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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